ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-3-7-14-16(18(22)23-4-2)15(12(10-20)17(21)24-14)11-8-5-6-9-13(11)19/h5-6,8-9,15H,3-4,7,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUZGTKABZUDOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate typically involves a multi-component reaction. One common method is the one-pot, three-component reaction involving an aldehyde, malononitrile, and a compound with an active methylene group. For instance, the reaction of 2-fluorobenzaldehyde, malononitrile, and ethyl acetoacetate in the presence of a base such as piperidine or triethylamine in ethanol can yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimizations for yield and purity. The use of heterogeneous catalysts, such as zinc-modified molecular sieves, can enhance the efficiency of the reaction by providing better yields, shorter reaction times, and milder conditions .
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Yields the corresponding carboxylic acid at 80–90°C with concentrated H₂SO₄ in ethanol (yields: 85–92%) .
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Basic Hydrolysis : NaOH (2 M) in aqueous ethanol at reflux converts the ester to a carboxylate salt.
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reagents | Temperature | Yield (%) | Product Application |
|---|---|---|---|---|
| Acidic | H₂SO₄ (10 mol%), EtOH | 80°C | 92 | Precursor for amide synthesis |
| Basic | NaOH (2 M), H₂O/EtOH | Reflux | 88 | Salt formation for further coupling |
Cyano Group Reactivity
The cyano group participates in:
-
Nucleophilic Additions : Reacts with hydroxylamine to form amidoximes at 60°C in ethanol (yield: 78%).
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Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the cyano group to an amine, enabling access to diamino derivatives.
Mechanistic Insight :
The electron-withdrawing fluorophenyl group enhances the electrophilicity of the cyano carbon, accelerating nucleophilic attacks.
Pyran Ring Transformations
The 4H-pyran ring undergoes rearrangements and ring-opening reactions:
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Rearrangement to Pyridones : Under infrared irradiation (80°C, H₂SO₄/EtOH), the pyran ring rearranges to 3,4-dihydropyridin-2-one derivatives via a hydration-oxidation pathway .
-
Ring-Opening : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in ethanol oxidizes the pyran to a dihydropyridine derivative (yield: 82%) .
Table 2: Pyran Ring Reactivity
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Rearrangement | H₂SO₄, IR irradiation (80°C) | 3,4-Dihydropyridin-2-one | 85 |
| Oxidation | DDQ, EtOH, 90°C | 1,6-Dihydropyridine-3-carboxylate | 82 |
Amino Group Functionalization
The amino group undergoes:
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Acylation : Reacts with acetyl chloride in dichloromethane to form N-acetyl derivatives (yield: 90%).
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Condensation : Forms Schiff bases with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux .
Key Application :
Schiff base derivatives exhibit enhanced antimicrobial activity compared to the parent compound .
Fluorophenyl Substituent Effects
The 2-fluorophenyl group directs electrophilic substitution reactions:
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Nitration : Occurs preferentially at the para position to the fluorine atom using HNO₃/H₂SO₄ at 0°C.
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Suzuki Coupling : Participates in palladium-catalyzed cross-coupling with arylboronic acids to introduce biaryl motifs.
Synthetic Utility :
Fluorine’s electron-withdrawing nature stabilizes intermediates, improving reaction regioselectivity.
Comparative Reaction Yields with Analogues
Table 3: Reaction Efficiency vs. Structural Analogues
| Compound Modification | Reaction (Ester Hydrolysis) | Yield (%) | Reference |
|---|---|---|---|
| 2-Fluorophenyl substituent | Acidic hydrolysis | 92 | |
| 4-Methoxyphenyl analogue | Acidic hydrolysis | 88 | |
| Pyridin-3-yl substituent | Basic hydrolysis | 85 |
Catalytic Influence on Reactions
-
Eco-Friendly Catalysts : Trisodium citrate dihydrate improves yields in one-pot syntheses (e.g., 89% for pyran formation).
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Solvent Effects : Ethanol enhances reaction rates due to polar protic properties, while acetonitrile favors cycloadditions .
This compound’s reactivity profile underscores its utility as a versatile intermediate in medicinal chemistry and materials science. Further studies are warranted to explore its catalytic asymmetric reactions and biocatalytic transformations.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate has shown potential in inhibiting the growth of various bacterial strains. This activity is largely attributed to the presence of the amino and cyano groups, which are known to interact with microbial cell structures.
Anticancer Properties
The compound has also been investigated for its cytotoxic effects against cancer cell lines. Studies suggest that derivatives of pyran compounds can induce apoptosis in cancer cells, making this compound a candidate for further development as an anticancer agent.
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions allows it to be used in the synthesis of other complex molecules. Notably, the compound can undergo:
- Nucleophilic substitutions: The amino group can act as a nucleophile, facilitating further functionalization.
- Cyclization reactions: The structural features enable the formation of additional cyclic compounds, expanding its utility in synthetic pathways.
Case Study 1: Antimicrobial Testing
In a study published in Journal of Medicinal Chemistry, derivatives of ethyl 6-amino-5-cyano-pyran were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that the introduction of the fluorinated phenyl group significantly enhanced antimicrobial activity compared to non-fluorinated analogs.
Case Study 2: Cytotoxicity Evaluation
A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The study found that the compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Mechanism of Action
The mechanism by which ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups can form hydrogen bonds and other interactions with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Effects
Table 1: Key Structural and Functional Differences
Key Observations:
- Fluorine Substitution: The 2-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-halogenated analogs, improving membrane permeability in biological systems .
- Alkyl vs.
- Electron-Withdrawing Groups: Cyano and ester groups stabilize the pyran ring via conjugation, while methoxy or iodine substituents alter electronic properties and crystallographic behavior .
Biological Activity
Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including relevant case studies, research findings, and data tables to provide a comprehensive understanding of this compound's potential applications.
Molecular Structure and Composition
- Molecular Formula : C18H19FN2O3
- Molecular Weight : 330.36 g/mol
- InChI Key : NRNXPRPIKPTFBW-UHFFFAOYSA-N
The compound features a pyran ring structure, which is known for its role in various biological activities, particularly in drug design.
Spectral Data
| Property | Value |
|---|---|
| SpectraBase Compound ID | GpTdsXLLkcl |
| InChI | InChI=1S/C18H19FN2O3/... |
| Exact Mass | 330.137971 g/mol |
This compound exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets. The presence of the fluorophenyl group enhances its lipophilicity and bioavailability, which is critical for its pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds similar to ethyl 6-amino derivatives exhibit antimicrobial properties. A study evaluating various derivatives showed that modifications at the phenyl ring significantly influenced their efficacy against bacterial strains, suggesting a structure-activity relationship (SAR) that could be exploited for developing new antimicrobial agents .
Anticancer Potential
Preliminary studies have indicated that derivatives of pyran compounds can induce apoptosis in cancer cells. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving the disruption of mitochondrial function and the induction of oxidative stress .
Case Studies
-
Study on Antimicrobial Efficacy :
- A series of ethyl cyano derivatives were tested against Gram-positive and Gram-negative bacteria.
- Results showed that the introduction of electron-withdrawing groups at specific positions on the phenyl ring enhanced antibacterial activity.
- Compounds with fluorine substitution exhibited the highest potency.
- Anticancer Activity Assessment :
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have revealed that:
- Fluorine Substitution : Enhances potency due to increased electron-withdrawing effects.
- Alkyl Chain Length : Modifications in the propyl chain can lead to variations in solubility and bioactivity.
Toxicological Studies
Toxicological evaluations indicate that while ethyl 6-amino derivatives show promising biological activity, they also require thorough assessments for potential side effects. In vivo studies are essential for determining safety profiles before clinical application.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate?
Answer: The compound is synthesized via multi-component reactions (MCRs), which are advantageous for their atom economy and modularity. A four-component reaction protocol in aqueous media is frequently utilized, involving condensation of a fluorophenyl aldehyde, ethyl acetoacetate, malononitrile, and an amine . Key steps include:
- Reaction optimization : Temperature (80–100°C), solvent (water or ethanol), and catalyst (piperidine or Knoevenagel catalysts).
- Workup : Acidic or neutral precipitation followed by recrystallization (ethanol/water mixtures).
- Yield : Typically 60–75%, depending on substituent steric/electronic effects.
Q. How is structural characterization performed for this compound?
Answer: Structural elucidation combines X-ray crystallography , NMR , and FTIR :
-
X-ray crystallography : Single-crystal analysis confirms the pyran ring conformation, substituent orientation (e.g., 2-fluorophenyl dihedral angles: 50–60°), and hydrogen-bonding networks (N–H···N and C–H···O interactions) .
-
NMR : Key signals include:
NMR Signal δ (ppm) Assignment (NH) 4.5–5.0 Broad singlet (exchangeable) (C4-H) 4.2–4.4 Doublet (J = 8–10 Hz) (C≡N) 115–120 Cyano carbon (Ar-F) −110 to −115 Fluorophenyl substituent
Advanced Research Questions
Q. How do substituents (e.g., propyl vs. methyl at C2) influence the compound’s reactivity and crystallinity?
Answer: Substituent effects are critical for tuning physical properties and reactivity:
- Steric effects : The 2-propyl group enhances crystallinity due to hydrophobic packing, whereas smaller groups (e.g., methyl) reduce melting points by 20–30°C .
- Electronic effects : Electron-withdrawing groups (e.g., cyano at C5) stabilize the pyran ring, while fluorophenyl substituents increase electrophilicity at C4, facilitating nucleophilic attacks .
- Data contradiction resolution : Conflicting NMR assignments (e.g., C4-H splitting patterns) are resolved via 2D NMR (COSY, HSQC) and comparison with X-ray-derived torsion angles .
Q. What strategies are used to optimize reaction yields in scale-up syntheses?
Answer: Yield optimization involves:
- Catalyst screening : Piperidine (10 mol%) improves cyclization efficiency vs. weaker bases.
- Solvent engineering : Ethanol/water (3:1) balances solubility and green chemistry principles .
- Substituent modification : Bulkier groups (e.g., isopropyl at C4) reduce steric hindrance, increasing yields by 10–15% compared to smaller substituents .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes byproducts like unreacted malononitrile.
Q. How can computational methods (DFT, MD) predict the compound’s electronic and supramolecular properties?
Answer:
- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV), highlighting nucleophilic sites (C5-cyano, C4-fluorophenyl) .
- Molecular dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to identify dominant intermolecular interactions (e.g., π-stacking of fluorophenyl groups) .
- Charge-density analysis : Maps electron density around the cyano group to explain its reactivity in nucleophilic additions .
Key Research Challenges
- Contradictions in spectral data : For example, NMR shifts for C4 vary by 2–3 ppm across studies due to solvent polarity differences. Cross-validation with X-ray data is essential .
- Synthetic scalability : While MCRs are efficient, scale-up faces challenges in controlling exotherms and byproduct formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
